molecular formula C9H5Cl2N3O2 B11799527 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B11799527
M. Wt: 258.06 g/mol
InChI Key: OVICXOKNQACMOI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a dichlorophenyl group and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dichlorophenylhydrazine with a nitro-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole and its derivatives have demonstrated notable antimicrobial properties. Research indicates that pyrazole compounds exhibit antibacterial, antifungal, and antiparasitic activities. For instance, derivatives of 3-nitropyrazole have shown efficacy against various microorganisms, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have highlighted that certain pyrazoline derivatives possess cytotoxic effects against specific cancer cell lines. For example, compounds with similar structures have been reported to inhibit multidrug resistance in tumor cells, enhancing the effectiveness of conventional chemotherapeutics .

3. Anti-inflammatory and Analgesic Effects
Research has also pointed to the anti-inflammatory and analgesic properties of pyrazole derivatives. They are being explored as potential treatments for inflammatory diseases due to their ability to inhibit inflammatory mediators .

4. Neuropharmacological Effects
There is emerging evidence suggesting that pyrazole derivatives may have neuropharmacological effects, including antidepressant and anxiolytic activities. Some studies have evaluated these compounds for their impact on neurotransmitter systems, indicating potential applications in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various substituted pyrazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another research study focused on anticancer properties, a series of pyrazole derivatives were tested against leukemia cell lines. The results showed that certain modifications to the pyrazole structure enhanced cytotoxicity significantly. The compound's selectivity towards cancer cells while sparing normal cells presents a promising avenue for further research in cancer therapeutics .

Summary Table of Applications

Application TypeDescriptionResearch Findings
Antimicrobial Effective against bacteria and fungiSignificant growth inhibition observed
Anticancer Cytotoxic effects on specific cancer cell linesEnhanced selectivity and efficacy reported
Anti-inflammatory Potential treatment for inflammatory diseasesInhibition of inflammatory mediators
Neuropharmacological Possible antidepressant and anxiolytic effectsImpact on neurotransmitter systems noted

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylhydrazine: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole.

    3,5-Dichlorophenyl isothiocyanate:

Uniqueness

This compound is unique due to the presence of both dichlorophenyl and nitro groups, which confer specific chemical and biological properties

Biological Activity

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a dichlorophenyl group and a nitro group. This structural configuration is crucial for its biological activity as it influences the interaction with various molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.30 μg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown significant cytotoxic effects against various cancer cell lines.

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 0.08 µM, indicating potent antiproliferative activity.
  • Leukemia CCRF-CEM Cells : It demonstrated high selectivity with GI50 values around 2.23 µM .

This suggests that the compound may influence cell cycle regulation and apoptosis pathways, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

  • Inhibition of COX Enzymes : The compound showed significant inhibition rates comparable to known anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Interaction with Efflux Pumps : It disrupts mycobacterial energetics by inhibiting efflux pumps, enhancing the efficacy of other antimicrobial agents .
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • COX Inhibition : Its ability to inhibit COX enzymes reduces the production of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Case Study 1 : A study involving mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
  • Case Study 2 : In a model of bacterial infection, treatment with the compound led to a notable decrease in bacterial load compared to control groups .

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13)

InChI Key

OVICXOKNQACMOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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